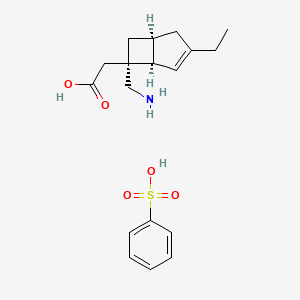

Mirogabalin besylate

Overview

Description

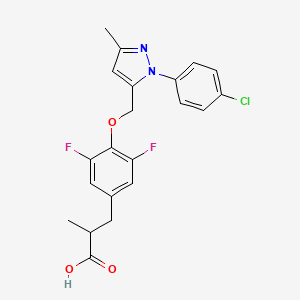

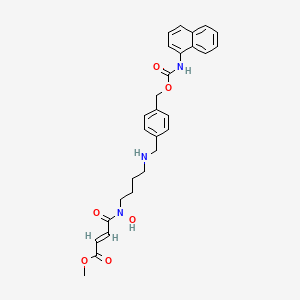

Mirogabalin besylate is a member of the gabapentinoid drug class, which includes gabapentin and pregabalin. It was developed by Daiichi Sankyo and is primarily used for the treatment of peripheral neuropathic pain, including diabetic peripheral neuropathic pain and postherpetic neuralgia . This compound selectively binds to and modulates the α2δ-1 subunits of voltage-gated calcium channels, which contributes to its analgesic properties .

Preparation Methods

The synthesis of mirogabalin besylate involves several steps. One of the key intermediates, 3-ethylbicyclo[3.2.0]hept-3-en-6-one, undergoes a Horner-Wadsworth-Emmons reaction with tert-butyl dimethylphosphonoacetate to form an intermediate, which is then subjected to a Michael addition with nitromethane under basic conditions . The resulting product is reduced to form a racemic mixture, which is then resolved using D-mandelic acid to obtain the desired enantiomer. The final step involves the removal of the tert-butyl ester with hydrochloric acid in dioxane, followed by treatment with triethylamine and phenyl sulfonic acid to yield this compound .

Chemical Reactions Analysis

Mirogabalin besylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized at the amine and carboxylic acid moieties.

Reduction: Reduction reactions can be used to convert intermediates during its synthesis.

Substitution: Substitution reactions are involved in the formation of intermediates during the synthesis process.

Common reagents used in these reactions include hydrochloric acid, triethylamine, and phenyl sulfonic acid . The major products formed from these reactions are intermediates that lead to the final product, this compound.

Scientific Research Applications

Mirogabalin besylate has several scientific research applications, particularly in the fields of medicine and pharmacology. It has been extensively studied for its efficacy in treating neuropathic pain, including diabetic peripheral neuropathic pain and postherpetic neuralgia . Additionally, this compound has shown potential in preventing memory dysfunction, anxiety-like behavior, and abnormal defecation scores in animal models . Its unique binding profile and long duration of action make it a promising candidate for further research in pain management and other neurological conditions .

Mechanism of Action

Mirogabalin besylate exerts its effects by selectively binding to the α2δ-1 subunits of voltage-gated calcium channels (VGCCs) within the dorsal horn of the spinal cord . This binding inhibits calcium-mediated neurotransmitter release, which reduces the transmission of pain signals . The compound has a higher affinity and slower dissociation rate for the α2δ-1 subunits compared to other gabapentinoids, contributing to its strong analgesic effects and lower incidence of central nervous system side effects .

Comparison with Similar Compounds

Mirogabalin besylate is part of the gabapentinoid drug class, which also includes gabapentin and pregabalin . Compared to these compounds, this compound has a higher binding affinity and slower dissociation rate for the α2δ-1 subunits of VGCCs . This results in stronger analgesic effects and a wider safety margin, with fewer central nervous system side effects such as dizziness and somnolence . The unique binding profile and long duration of action of this compound make it a valuable addition to the gabapentinoid class for the treatment of neuropathic pain .

Properties

IUPAC Name |

2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.C6H6O3S/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8;7-10(8,9)6-4-2-1-3-5-6/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15);1-5H,(H,7,8,9)/t9-,10-,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJXJRVWXYRSAN-TXULWXBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2C(C1)CC2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@@H]2[C@H](C1)C[C@@]2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138245-21-2 | |

| Record name | Bicyclo[3.2.0]hept-3-ene-6-acetic acid, 6-(aminomethyl)-3-ethyl-, (1R,5S,6S)-, benzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138245-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirogabalin besylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138245212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIROGABALIN BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01F4FRP8YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.